molecular formula C19H26N2O2 B5584886 1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropan-1-one

1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropan-1-one

Cat. No.: B5584886
M. Wt: 314.4 g/mol
InChI Key: JEQIZSVNOPRFFK-DOTOQJQBSA-N
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Description

1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropan-1-one is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolopyrrole ring and the attachment of the indene moiety. Typical synthetic routes might include:

    Cyclization reactions: to form the pyrrolopyrrole ring.

    Etherification reactions: to attach the indene moiety.

    Methylation reactions: to introduce the methyl group.

Industrial Production Methods

Industrial production methods would focus on optimizing yield and purity. This might involve:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially converting the indene moiety to an indanone.

    Reduction: Reducing the pyrrolopyrrole ring to a more saturated form.

    Substitution: Introducing different substituents on the pyrrolopyrrole or indene rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products would depend on the specific reactions, but could include:

    Oxidized derivatives: Such as ketones or aldehydes.

    Reduced derivatives: Such as fully saturated rings.

    Substituted derivatives: With various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: Potential use as a bioactive molecule in drug discovery.

Medicine

Industry

    Chemical Industry: Use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    In catalysis: The compound might act as a ligand, coordinating to a metal center and facilitating the reaction.

    In biology: It might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrrole derivatives: Compounds with similar ring structures.

    Indene derivatives: Compounds with similar indene moieties.

Uniqueness

The unique combination of the pyrrolopyrrole ring and the indene moiety, along with the specific substituents, distinguishes this compound from others.

Properties

IUPAC Name

1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-19(2,18(22)21-9-8-15-11-20-12-17(15)21)23-16-7-6-13-4-3-5-14(13)10-16/h6-7,10,15,17,20H,3-5,8-9,11-12H2,1-2H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQIZSVNOPRFFK-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC2C1CNC2)OC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N1CC[C@@H]2[C@H]1CNC2)OC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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